4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine
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Overview
Description
4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an imidazo[1,2-a]pyrimidine core with a sulfonylmorpholine moiety, making it a versatile scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of imidazo[1,2-a]pyrimidine derivatives with sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve moderate temperatures and the use of organic solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce the corresponding alcohols or amines .
Scientific Research Applications
4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Sulfonylmorpholine derivatives: These compounds also contain the sulfonylmorpholine moiety and are used in various medicinal applications.
Uniqueness
4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C16H16N4O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C16H16N4O3S/c21-24(22,20-7-9-23-10-8-20)14-4-1-3-13(11-14)15-12-19-6-2-5-17-16(19)18-15/h1-6,11-12H,7-10H2 |
InChI Key |
DTAMVGTXRFXASN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
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